molecular formula C22H16ClF9N2O B13340430 (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one

(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one

Cat. No.: B13340430
M. Wt: 530.8 g/mol
InChI Key: CJNALFIEEOYVFA-OKZBNKHCSA-N
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Description

(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one involves multiple steps, including the formation of the pyrrolo[1,2-c]imidazole core and the introduction of the trifluoromethyl and chloro substituents. The reaction conditions typically require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is obtained through purification techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with other functional groups, such as methoxy or cyano groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties, including its ability to modulate specific molecular pathways, are of particular interest in the development of new treatments for various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular mechanisms and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,7AS)-1-(3,5-difluoromethyl)phenyl)-5-(2-chloro-5-(difluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one
  • (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one

Uniqueness

The uniqueness of (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one lies in its specific combination of trifluoromethyl and chloro substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.

Properties

Molecular Formula

C22H16ClF9N2O

Molecular Weight

530.8 g/mol

IUPAC Name

(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C22H16ClF9N2O/c1-33-18(10-6-12(21(27,28)29)8-13(7-10)22(30,31)32)17-5-4-16(34(17)19(33)35)14-9-11(20(24,25)26)2-3-15(14)23/h2-3,6-9,16-18H,4-5H2,1H3/t16-,17-,18+/m0/s1

InChI Key

CJNALFIEEOYVFA-OKZBNKHCSA-N

Isomeric SMILES

CN1[C@@H]([C@@H]2CC[C@H](N2C1=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

CN1C(C2CCC(N2C1=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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